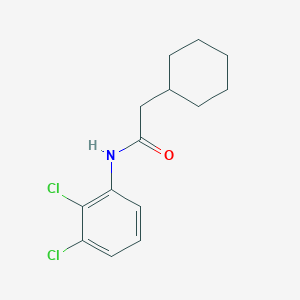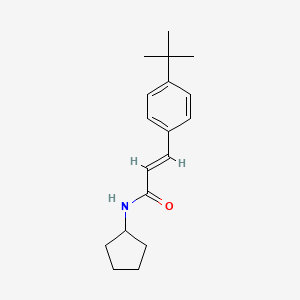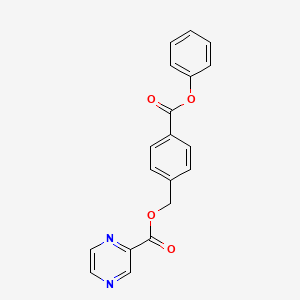
2-cyclohexyl-N-(2,3-dichlorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyclohexyl-N-(2,3-dichlorophenyl)acetamide, also known as Ketamine, is a widely used anesthetic drug in the medical field. Ketamine belongs to the class of dissociative anesthetics, which are used to induce anesthesia and provide pain relief during surgical procedures. In recent years, Ketamine has gained attention for its potential therapeutic uses in treating depression, anxiety, and other psychiatric disorders.
作用機序
The exact mechanism of action of 2-cyclohexyl-N-(2,3-dichlorophenyl)acetamide is not fully understood. However, it is believed that 2-cyclohexyl-N-(2,3-dichlorophenyl)acetamide acts on the glutamate system in the brain, which is involved in learning and memory. 2-cyclohexyl-N-(2,3-dichlorophenyl)acetamide blocks the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor. This blockade results in increased glutamate release and activation of other glutamate receptors, such as the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This increased glutamate release and activation of other receptors is thought to lead to the antidepressant effects of 2-cyclohexyl-N-(2,3-dichlorophenyl)acetamide.
Biochemical and Physiological Effects:
2-cyclohexyl-N-(2,3-dichlorophenyl)acetamide has several biochemical and physiological effects on the body. 2-cyclohexyl-N-(2,3-dichlorophenyl)acetamide increases heart rate and blood pressure, which can be beneficial during surgical procedures. 2-cyclohexyl-N-(2,3-dichlorophenyl)acetamide also produces a dissociative state, in which patients may experience a feeling of detachment from their surroundings. This dissociative state can be used to provide pain relief during surgical procedures. In addition, 2-cyclohexyl-N-(2,3-dichlorophenyl)acetamide has been shown to increase neuroplasticity in the brain, which may be responsible for its antidepressant effects.
実験室実験の利点と制限
2-cyclohexyl-N-(2,3-dichlorophenyl)acetamide has several advantages for use in lab experiments. 2-cyclohexyl-N-(2,3-dichlorophenyl)acetamide is a widely used anesthetic drug, which makes it readily available for research purposes. In addition, 2-cyclohexyl-N-(2,3-dichlorophenyl)acetamide has a rapid onset of action and a short duration of action, which makes it useful for studying the effects of anesthesia on the body. However, 2-cyclohexyl-N-(2,3-dichlorophenyl)acetamide also has several limitations for use in lab experiments. 2-cyclohexyl-N-(2,3-dichlorophenyl)acetamide can produce a dissociative state, which may interfere with the results of some experiments. In addition, 2-cyclohexyl-N-(2,3-dichlorophenyl)acetamide has several side effects, such as increased heart rate and blood pressure, which may also interfere with the results of some experiments.
将来の方向性
There are several future directions for research on 2-cyclohexyl-N-(2,3-dichlorophenyl)acetamide. One area of research is the development of new drugs that target the glutamate system in the brain, which may have similar antidepressant effects as 2-cyclohexyl-N-(2,3-dichlorophenyl)acetamide, but with fewer side effects. Another area of research is the investigation of the long-term effects of 2-cyclohexyl-N-(2,3-dichlorophenyl)acetamide use, particularly in patients with psychiatric disorders. Finally, there is a need for further research into the mechanism of action of 2-cyclohexyl-N-(2,3-dichlorophenyl)acetamide, in order to better understand its effects on the brain and its potential therapeutic uses.
Conclusion:
In conclusion, 2-cyclohexyl-N-(2,3-dichlorophenyl)acetamide is a widely used anesthetic drug that has potential therapeutic uses in treating depression, anxiety, and other psychiatric disorders. 2-cyclohexyl-N-(2,3-dichlorophenyl)acetamide acts on the glutamate system in the brain, which is involved in learning and memory. 2-cyclohexyl-N-(2,3-dichlorophenyl)acetamide has several advantages for use in lab experiments, but also has several limitations. There are several future directions for research on 2-cyclohexyl-N-(2,3-dichlorophenyl)acetamide, including the development of new drugs that target the glutamate system in the brain and the investigation of the long-term effects of 2-cyclohexyl-N-(2,3-dichlorophenyl)acetamide use.
合成法
2-cyclohexyl-N-(2,3-dichlorophenyl)acetamide is synthesized through a multi-step process that involves the reaction of cyclohexanone with 2,3-dichlorophenyl-N-methylamine, followed by reduction with sodium borohydride. This process yields a racemic mixture of 2-cyclohexyl-N-(2,3-dichlorophenyl)acetamide, which contains both the S and R enantiomers. The S enantiomer is responsible for the anesthetic effects of 2-cyclohexyl-N-(2,3-dichlorophenyl)acetamide, while the R enantiomer has little to no anesthetic properties.
科学的研究の応用
2-cyclohexyl-N-(2,3-dichlorophenyl)acetamide has been extensively studied for its potential therapeutic uses in treating depression, anxiety, and other psychiatric disorders. In recent years, several clinical trials have been conducted to investigate the efficacy of 2-cyclohexyl-N-(2,3-dichlorophenyl)acetamide in treating treatment-resistant depression (TRD). TRD is a condition in which patients do not respond to traditional antidepressant medications. 2-cyclohexyl-N-(2,3-dichlorophenyl)acetamide has been shown to rapidly reduce depressive symptoms in patients with TRD, with effects lasting up to several weeks.
特性
IUPAC Name |
2-cyclohexyl-N-(2,3-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2NO/c15-11-7-4-8-12(14(11)16)17-13(18)9-10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZXSFULVZRMMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclohexyl-N-(2,3-dichlorophenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B5884953.png)
![N-[3-(aminocarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl]-2-furamide](/img/structure/B5884961.png)

![1-{4-[3-mercapto-5-(2-quinolinyl)-4H-1,2,4-triazol-4-yl]phenyl}ethanone](/img/structure/B5884978.png)







![N-[2-(acetylamino)phenyl]-2-chlorobenzamide](/img/structure/B5885024.png)
![7-butyl-8,9-dimethyl-2-(4-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5885025.png)
